molecular formula C14H16N2O3 B11817073 Benzyl 5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate

Benzyl 5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate

Cat. No.: B11817073
M. Wt: 260.29 g/mol
InChI Key: CLSSDUTXLXOEQY-UHFFFAOYSA-N
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Description

Benzyl 5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate (CAS: 1445950-86-6) is a bicyclic pyrrolidine-pyrrolidone hybrid featuring a benzyl ester at the 1-position and a ketone at the 5-position. Its fused bicyclic core imparts conformational rigidity, while the benzyl ester enhances lipophilicity, making it a versatile intermediate in medicinal chemistry and drug design . This compound belongs to the hexahydropyrrolo[3,2-b]pyrrole family, which has garnered attention for applications ranging from enzyme inhibition to organic electronics. Below, we compare this compound with structurally related analogs, focusing on synthesis, physicochemical properties, and biological activity.

Properties

IUPAC Name

benzyl 5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c17-13-8-12-11(15-13)6-7-16(12)14(18)19-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSSDUTXLXOEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1NC(=O)C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Critical Reaction Parameters

  • Temperature : Reflux conditions (100–120°C) are essential for cyclization.

  • Catalyst : Acetic acid (3.1 µL, 0.05 mmol) accelerates imine formation.

  • Purification : Flash chromatography with 30–35% ethyl acetate in hexanes achieves >95% purity.

Copper-Catalyzed [3+2] Cycloaddition

Recent advances employ copper(II) acetate [Cu(OAc)₂] to catalyze [3+2] cycloaddition between 2H-azirines and enol derivatives, forming the pyrrolo[3,2-b]pyrrole scaffold. For example, reacting 3-aryl-2H-azirine 2a with chromenone 4 in dichloroethane (DCE) at 100°C with 5 mol% Cu(OAc)₂·H₂O produces chromenopyrrole 6a in 67% yield. Adapting this method, substituting chromenone with tetramic acid derivatives enables direct annulation to the target compound’s core.

Stereochemical Control

The cis-configuration of the benzyl group is achieved via chiral auxiliaries or asymmetric catalysis. For instance, using (R)-BINOL-derived phosphoric acids during cycloaddition induces enantioselectivity (>90% ee).

Protecting Group Strategies

The tert-butyl ester variant (CAS: 1309879-82-0) is frequently synthesized as a precursor, with subsequent transesterification installing the benzyl group. Key steps include:

  • Protection : Treating hexahydropyrrolo[3,2-b]pyrrole-1-carboxylic acid with Boc anhydride.

  • Oxidation : Converting the secondary amine to a ketone using Jones reagent.

  • Deprotection and Benzylation : Cleaving the Boc group with TFA and reacting with benzyl bromide under basic conditions.

Yield Optimization

  • Boc Protection : 85–90% yield in THF at 0°C.

  • Benzylation : 75% yield using K₂CO₃ in DMF.

Comparative Analysis of Synthetic Routes

MethodKey Starting MaterialsCatalyst/ReagentsYield (%)Purity (%)
Multi-Step CyclizationL-Phenylalanine methyl esterZn/NH₄HCO₂90>95
Cu-Catalyzed Cycloaddition2H-AzirinesCu(OAc)₂6785
Protecting Group RouteHexahydropyrrolo[3,2-b]pyrroleBoc anhydride/TFA7597

The multi-step cyclization offers superior yield but requires lengthy purification, whereas copper catalysis provides rapid access at moderate efficiency.

Analytical Characterization

Post-synthesis, the compound is validated via:

  • NMR : Characteristic signals include δ 4.5–5.0 ppm (benzyl CH₂) and δ 2.8–3.2 ppm (pyrrolidine protons).

  • HRMS : Molecular ion peak at m/z 300.35 (C₁₇H₂₀N₂O₃).

  • X-ray Crystallography : Confirms cis-fused bicyclic structure.

Industrial-Scale Considerations

For kilogram-scale production, the multi-step method is preferred due to reproducible yields and straightforward scalability. Critical adjustments include:

  • Solvent Recovery : Toluene and acetonitrile are recycled via distillation.

  • Catalyst Loading : Reduced Cu(OAc)₂ to 2 mol% maintains efficiency while lowering costs.

Emerging Methodologies

Recent innovations explore photoredox catalysis for constructing the pyrrolo[3,2-b]pyrrole core at ambient temperatures, though yields remain suboptimal (40–50%). Additionally, enzymatic desymmetrization of prochiral diketones shows promise for enantioselective synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Applications

Research indicates that this compound exhibits significant anticancer activity . It has been studied for its ability to inhibit tumor growth through mechanisms such as:

  • Apoptosis Induction : Promoting programmed cell death in cancer cells.
  • Cell Cycle Arrest : Interfering with the cell division process to prevent proliferation.

In vitro studies have demonstrated that derivatives of this compound can effectively inhibit the proliferation of various cancer cell lines . For instance, a recent study showed dose-dependent inhibition of cell growth in breast cancer cell lines with IC50 values ranging from 0.5 to 10 µM .

Neurological Applications

Benzyl 5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate has also shown promise in treating neurological disorders due to its ability to cross the blood-brain barrier. This property allows it to interact with central nervous system targets effectively. Preliminary studies suggest potential neuroprotective effects and applications in managing conditions such as:

  • Alzheimer's Disease : By modulating neurotransmitter levels.
  • Parkinson’s Disease : Through antioxidant properties that protect neuronal cells.

Research into the binding affinity of this compound with various biological targets (e.g., enzymes and receptors) is ongoing to elucidate its mechanism of action .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

  • Oxidation : Using potassium permanganate or chromium trioxide.
  • Reduction : Employing lithium aluminum hydride or sodium borohydride.

These methods require precise control over reaction conditions to achieve high yields and purity . The versatility of the compound allows for modifications tailored for specific pharmaceutical applications.

Mechanism of Action

The mechanism of action of Benzyl 5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool for studying biochemical pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural differences and similarities among hexahydropyrrolo[3,2-b]pyrrole derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Features
Benzyl 5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate (cis) 1445950-86-6 C₁₄H₁₆N₂O₃ 260.29 Benzyl ester, 5-oxo, cis stereochemistry Rigid bicyclic core, lipophilic
tert-Butyl cis-5-oxo-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate 1251021-42-7 C₁₁H₁₈N₂O₃ 226.27 tert-Butyl ester, 5-oxo, cis Enhanced solubility, protecting group utility
(3aR,6aR)-Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate 1295578-04-9 C₁₄H₁₈N₂O₂ 246.31 Benzyl ester, no 5-oxo, R,R stereochemistry Reduced polarity, altered reactivity
Benzyl 3a-amino-5-oxo-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate 1445950-75-3 C₁₃H₁₇N₃O₃ 261.29 (calc.) Benzyl ester, 5-oxo, 3a-amino Hydrogen-bonding potential, basicity

Key Observations :

  • Substituent Effects: The benzyl ester in the target compound increases lipophilicity compared to the tert-butyl analog, which may improve membrane permeability but reduce aqueous solubility.
  • Stereochemistry : The cis configuration in the target compound (CAS 1445950-86-6) and its tert-butyl analog (CAS 1251021-42-7) likely influences ring puckering and intermolecular interactions, affecting crystallinity and solubility .

Biological Activity

Benzyl 5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate is a complex organic compound with significant biological activity. This article explores its properties, mechanisms of action, and potential therapeutic applications based on various studies and findings.

Chemical Structure and Properties

The compound has a molecular formula of C15H18N2O3C_{15}H_{18}N_2O_3 and a molecular weight of approximately 246.30 g/mol. Its structure includes a bicyclic framework that contributes to its biological interactions. The compound features one hydrogen bond donor and three hydrogen bond acceptors, which are crucial for its interaction with biological targets .

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it has demonstrated potential as an inhibitor of non-nucleoside reverse transcriptase (NNRT) in HIV replication processes .
  • Antioxidant Properties : Studies suggest that this compound may possess antioxidant capabilities, which can mitigate oxidative stress in cells. This property is essential for protecting cells from damage induced by reactive oxygen species (ROS) .
  • Antimicrobial Activity : Preliminary data indicate that this compound may exhibit antimicrobial effects against various pathogens. This activity could be linked to its ability to disrupt bacterial cell membranes or inhibit vital metabolic processes.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Antiviral Activity : A study published in Molecules highlighted the efficacy of this compound as a potential lead compound for developing anti-HIV drugs. The compound showed promising results in inhibiting reverse transcriptase activity comparable to established drugs like Nevirapine .
  • Neuroprotective Effects : Another investigation explored the neuroprotective properties of this compound in models of neurodegeneration. The results indicated that it could reduce neuronal cell death and improve cognitive function in animal models subjected to oxidative stress .
  • Anticancer Potential : Research has also suggested that this compound may inhibit cancer cell proliferation through apoptosis induction pathways. In vitro studies demonstrated significant cytotoxic effects on various cancer cell lines.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Mechanism References
AntiviralInhibition of reverse transcriptase
AntioxidantScavenging reactive oxygen species
AntimicrobialDisruption of bacterial cell membranes
NeuroprotectiveReduction in neuronal cell death
AnticancerInduction of apoptosis

Q & A

Basic Research Questions

Q. How can the stereochemistry of Benzyl 5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate be experimentally confirmed?

  • Methodological Answer : Utilize X-ray crystallography with SHELX software (e.g., SHELXL for refinement) to resolve the bicyclic pyrrolo-pyrrole core. Evidence from similar compounds shows that stereochemical assignments rely on anisotropic displacement parameters and hydrogen-bonding networks in crystal structures . For intermediates, employ 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR coupling constants (e.g., JJ-values for vicinal protons) to infer relative configurations, as demonstrated in the synthesis of related pyrrolo-pyrrole derivatives .

Q. What synthetic routes are reported for pyrrolo-pyrrole derivatives with benzyl ester groups?

  • Methodological Answer : A common approach involves 1,3-dipolar cycloaddition using azomethine ylides and maleimides. For example, Ag2_2CO3_3-catalyzed reactions between benzaldehyde imines and N-methylmaleimide yield stereocontrolled pyrrolo-pyrrole scaffolds . Alternatively, thermal or microwave-assisted Diels-Alder reactions with dienophiles (e.g., methyl acrylate) can construct the bicyclic framework. Purification typically employs flash chromatography (hexane/ethyl acetate gradients) or recrystallization .

Q. How should researchers handle stability and storage of this compound?

  • Methodological Answer : Store under inert gas (N2_2 or Ar) at –20°C to prevent hydrolysis of the benzyl ester or lactam moieties. Stability studies on analogous tert-butyl-protected pyrrolo-pyrroles suggest a shelf life of >6 months under these conditions . For short-term use, desiccate at room temperature with silica gel .

Advanced Research Questions

Q. What strategies mitigate racemization during functionalization of the pyrrolo-pyrrole core?

  • Methodological Answer : Use low-temperature (–78°C) lithiation with LDA (lithium diisopropylamide) to minimize epimerization at stereocenters. Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., binaphthyl-phosphate ligands) can preserve enantiopurity during alkylation or acylation steps, as shown in related systems . Post-reaction, monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. How can computational modeling predict biological activity of this compound?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., PDE4 or kinase domains) using the compound’s minimized 3D structure (DFT-optimized at B3LYP/6-31G* level). Validate predictions with in vitro assays: for insecticidal activity, use LC50_{50} testing against Sitophilus oryzae; for anti-inflammatory potential, measure TNF-α suppression in macrophage cell lines .

Q. What analytical techniques resolve contradictions in crystallographic vs. spectroscopic data for this compound?

  • Methodological Answer : Cross-validate X-ray data (e.g., torsion angles) with solid-state NMR 15N^{15}\text{N} chemical shifts to confirm lactam tautomerism. If solution-state NMR (e.g., NOESY) conflicts with crystallography, consider dynamic effects (ring puckering) or solvent-induced conformational changes. For unresolved discrepancies, synthesize isotopologues (e.g., 13C^{13}\text{C}-labeled) for advanced NMR studies .

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